molecular formula C13H14ClNO2 B2868956 2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone CAS No. 379244-16-3

2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone

Cat. No. B2868956
CAS RN: 379244-16-3
M. Wt: 251.71
InChI Key: FESSGZXDFUKCDD-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone is a chemical compound with the molecular formula C13H14ClNO2 . It is an aromatic ketone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H14ClNO2/c1-9-6-12 (13 (16)7-14)10 (2)15 (9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3 . The SMILES representation is CC1=CC (=C (N1CC2=CC=CO2)C)C (=O)CCl .


Physical And Chemical Properties Analysis

The average mass of this compound is 251.709 Da and the mono-isotopic mass is 251.071304 Da .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds:

    • Guodong Yin et al. (2008) described a method to synthesize 3-methylthio-substituted furans, pyrroles, and related derivatives. This process involves the cross-coupling reaction of chloroacetophenone with acetylthiophene, leading to various substituted furans and pyrroles, which are important in medicinal chemistry (Yin et al., 2008).
  • Catalytic Behavior and Structural Characterization:

    • A study by Wen‐Hua Sun et al. (2007) focused on synthesizing and characterizing iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines. These complexes, which potentially include structures similar to 2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone, showed good catalytic activities for ethylene reactivity (Sun et al., 2007).
  • Synthesis and Reactivity in Organic Chemistry:

    • Abdelhadi Louroubi et al. (2019) synthesized a new pyrrole derivative and investigated its structure and electrochemical properties. This derivative, similar in structure to the compound , showed potential as a corrosion inhibitor for steel surfaces (Louroubi et al., 2019).
  • Chemical Properties and Reaction Mechanisms:

    • John Y. L. Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This synthesis pathway might be relevant for derivatives of this compound, providing insights into possible reaction pathways and applications (Chung et al., 2005).
  • Applications in Photoreactions:

    • B. Guizzardi et al. (2000) reported the photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes. The study highlights the potential of such compounds, related to this compound, in photoreactions, which could have applications in various fields including materials science and drug development (Guizzardi et al., 2000).

properties

IUPAC Name

2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSGZXDFUKCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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